molecular formula C27H23N3OSn B14659826 {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-85-0

{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide

Cat. No.: B14659826
CAS No.: 51951-85-0
M. Wt: 524.2 g/mol
InChI Key: VEOSPZCEZXVHMO-UHFFFAOYSA-M
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Description

{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyanamide group, a triphenylstannyl group, and a 3-methylphenyl group, making it an interesting subject for studies in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of 3-methylphenyl isocyanide with triphenylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triphenylstannyl group.

    Reduction: Reduction reactions can target the cyanamide group, converting it into different functional groups.

    Substitution: The compound can participate in substitution reactions, where the triphenylstannyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of stannic oxide and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of various substituted cyanamides and organotin compounds.

Scientific Research Applications

Chemistry

In chemistry, {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between organotin compounds and biological systems. It may serve as a model compound for investigating the effects of organotin compounds on cellular processes.

Medicine

Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets through its functional groups. The cyanamide group can participate in nucleophilic addition reactions, while the triphenylstannyl group can engage in coordination with metal ions. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylstannyl cyanamide: Similar structure but lacks the 3-methylphenyl group.

    3-Methylphenyl cyanamide: Similar structure but lacks the triphenylstannyl group.

    Triphenylstannyl imine: Similar structure but lacks the cyanamide group.

Uniqueness

The uniqueness of {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

51951-85-0

Molecular Formula

C27H23N3OSn

Molecular Weight

524.2 g/mol

IUPAC Name

triphenylstannyl N-cyano-N'-(3-methylphenyl)carbamimidate

InChI

InChI=1S/C9H9N3O.3C6H5.Sn/c1-7-3-2-4-8(5-7)12-9(13)11-6-10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H2,11,12,13);3*1-5H;/q;;;;+1/p-1

InChI Key

VEOSPZCEZXVHMO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)N=C(NC#N)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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